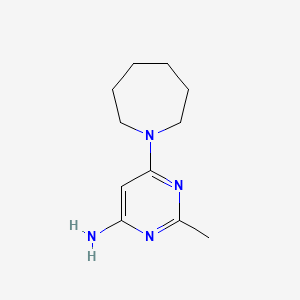
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine, also known as 6-MAPA, is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative and has been used in the synthesis of various compounds, such as peptide agonists, antagonists, and inhibitors. 6-MAPA has also been used in various biochemical and physiological studies, including those related to the endocannabinoid system, inflammation, and pain regulation.
Wissenschaftliche Forschungsanwendungen
Enantioselective Functionalization
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine, as part of saturated aza-heterocycles, is used in bioactive compounds and therapeutic agents. It plays a significant role in asymmetric synthesis, where the functionalization of α-methylene C–H bonds is crucial, especially in drug discovery. The use of palladium catalysis for enantioselective α-C–H coupling has shown high enantioselectivities and regioselectivity, making it important in the development of α-arylated amines, including azepanes (Jain et al., 2016).
Inhibitors of Dihydrofolate Reductase
This compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR) enzymes. It shows promising results against pathogens found in patients with immune disorders, exhibiting potency and selectivity, which is crucial for the development of antiparasitic agents (Rosowsky et al., 1999).
Antihypertensive Activity
Research has explored its derivatives for antihypertensive activity. The derivatives of this compound were found to lower blood pressure in hypertensive rats, pointing towards its potential in the development of new antihypertensive drugs (Bennett et al., 1981).
Kinetic Determination of Aromatic Amines
This compound has been utilized in a kinetic method for determining aromatic amines. The method involves the formation of an azo dye, highlighting its application in analytical chemistry, especially in wastewater analysis (Copolovici & Bâldea, 2002).
Catalysis in Organic Synthesis
This compound plays a role in iron-catalyzed reactions in organic synthesis. This includes aza-Prins cyclization, which is significant in the synthesis of six-membered azacycles, a key scaffold in many pharmaceutical compounds (Bolm et al., 2004).
Synthesis of Azepanium Ionic Liquids
Azepanium ionic liquids, derived from azepane, have been developed for various industrial applications. These ionic liquids have potential uses in the polyamide industry and exhibit wide electrochemical windows, making them promising alternatives in electrolytes (Belhocine et al., 2011).
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQZFUDZSRFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





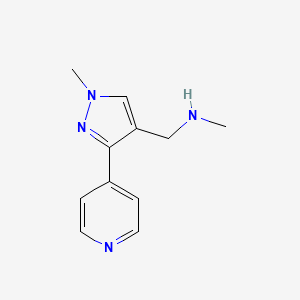
![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)

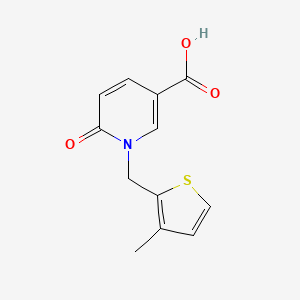
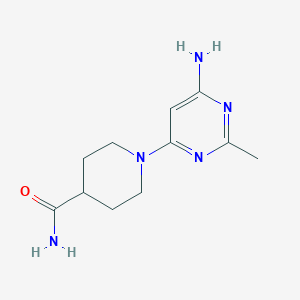
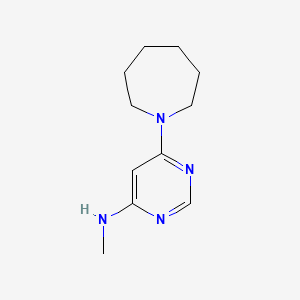

![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)
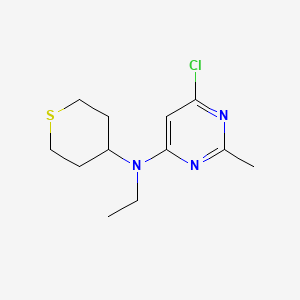
![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)